Voxvoganan (trihydrochloride)
Description
Voxvoganan (LTX-109 trihydrochloride) is a synthetic topical antimicrobial agent primarily investigated for its efficacy against bacterial skin infections and fungal pathogens. Structurally, it is a trihydrochloride salt, which enhances its solubility and bioavailability for localized applications. Its mechanism of action involves disrupting bacterial cell membrane integrity, leading to rapid bactericidal effects. Notably, it exhibits potent activity against Staphylococcus aureus (S. aureus), with a minimum inhibitory concentration (MIC) of 2–4 μg/mL .
Properties
Molecular Formula |
C43H72Cl3N11O3 |
|---|---|
Molecular Weight |
897.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride |
InChI |
InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1 |
InChI Key |
KXMSCJYCDUWIMI-RZQNRPNSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps in SPPS:
Resin Swelling :
Amino Acid Coupling :
Deprotection and Cleavage :
Purification and Salt Formation
Post-synthesis, the crude peptide undergoes purification and conversion to its trihydrochloride salt form.
Purification Methods:
Salt Formation:
- The purified peptide is dissolved in a volatile acid (e.g., HCl) and lyophilized to yield the trihydrochloride salt, enhancing solubility and stability.
Optimization of Reaction Conditions
Reaction parameters are tailored to maximize yield and minimize side products.
Critical Factors:
Quality Control and Structural Validation
The final product undergoes rigorous characterization to confirm identity and purity.
Analytical Techniques:
Challenges and Innovations
While SPPS is efficient, challenges include resin loading efficiency and solvent toxicity . Recent innovations focus on:
- Green Solvent Systems :
- Automation :
Industrial-Scale Production
Large-scale synthesis employs optimized SPPS protocols with:
- High-Capacity Resins :
- Increased peptide loading per gram of resin to improve cost efficiency.
- Continuous Purification :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| SPPS | High purity, precise sequence control | High reagent costs, solvent waste |
| Liquid-Phase Synthesis | Scalable for large peptides | Lower resolution for long sequences |
Chemical Reactions Analysis
Hydrolysis Under Extreme pH
Voxvoganan trihydrochloride undergoes hydrolysis under acidic or alkaline conditions, leading to degradation of its peptide backbone. The compound is stable under physiological pH (5.0–7.4) but degrades rapidly in extreme pH environments (pH < 3 or pH > 9). Hydrolysis primarily targets amide bonds, resulting in smaller peptide fragments or individual amino acids .
Key Findings :
-
Degradation Rate :
-
At pH 2.0: ~80% degradation within 24 hours.
-
At pH 10.0: ~70% degradation within 24 hours.
-
-
Stability : No significant degradation observed at pH 5.0–7.4 after 30 days.
Nucleophilic Reactions
The compound exhibits reactivity with nucleophiles due to electrophilic groups in its structure. This property is leveraged in its mechanism of action, where ionic interactions with bacterial membrane components (e.g., phospholipids) disrupt membrane integrity.
| Nucleophile Type | Reaction Outcome | Biological Relevance |
|---|---|---|
| Thiols (e.g., glutathione) | Covalent adduct formation | May reduce efficacy in high-thiol environments |
| Amines (e.g., lysine residues) | Electrostatic interactions | Critical for binding to bacterial membranes |
Thermal Decomposition
Elevated temperatures (>40°C) accelerate decomposition, with degradation products including deamidated peptides and truncated chains.
Thermal Stability Data :
| Temperature | Degradation Over 30 Days |
|---|---|
| 25°C | <5% |
| 40°C | ~20% |
| 60°C | ~90% |
Solid-State Reactivity
In solid formulations, Voxvoganan trihydrochloride may participate in:
-
Maillard Reactions : With reducing sugars (e.g., lactose) in excipients, leading to browning and loss of potency .
-
Acid-Base Reactions : With alkaline additives, altering solubility and bioavailability .
Research Implications
-
Formulation : Requires pH-balanced, non-reactive excipients (e.g., hydroxypropyl cellulose) to maintain stability .
-
Storage : Recommend refrigeration (4°C) under nitrogen to prevent hydrolysis and oxidation .
Voxvoganan’s reactivity profile underscores the need for careful handling in pharmaceutical development, ensuring optimal efficacy against antibiotic-resistant pathogens like Staphylococcus aureus.
Scientific Research Applications
Chemistry
- Peptide Synthesis : Voxvoganan serves as a model compound for studying peptide synthesis methodologies.
- Antimicrobial Activity : It is extensively researched for its ability to combat various microbial strains, providing insights into new antimicrobial strategies.
Biology
- Cell Membrane Interaction : Studies have focused on how Voxvoganan interacts with bacterial and fungal cell membranes, contributing to our understanding of biofilm disruption and antimicrobial resistance.
Medicine
- Topical Antimicrobial Agent : Voxvoganan is explored for treating skin infections caused by resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
- Nasal Decolonization : It has been integrated into protocols aimed at nasal decolonization of MRSA, showcasing its utility in preventing infections in clinical settings .
Efficacy Against Resistant Strains
Voxvoganan exhibits a minimum inhibitory concentration (MIC) ranging from 2 to 4 µg/mL against Staphylococcus aureus, indicating significant potency against resistant strains. Its effectiveness extends beyond traditional antibiotics, making it a valuable asset in treating infections that are increasingly difficult to manage due to rising antibiotic resistance .
Case Studies and Research Findings
Several studies have documented the effectiveness of Voxvoganan in real-world applications:
Mechanism of Action
Voxvoganan (trihydrochloride) exerts its effects through a membrane-lysing mechanism of action. It binds to negatively charged membrane components on the bacterial cell wall, leading to membrane disruption and cell lysis. This rapid bactericidal activity is based on the biological principle of innate immune effectors, lytic peptides. The compound is stable against protease degradation, making it effective against a wide range of bacterial and fungal pathogens .
Comparison with Similar Compounds
Bis-Benzimide Trihydrochloride (Hoechst 33342)
- Mechanism : Binds to adenine-thymine-rich regions of double-stranded DNA, enabling fluorescent labeling of nuclear material .
- Application: Diagnostic tool for live-cell imaging, distinct from antimicrobial therapy.
- Key Difference : Unlike Voxvoganan, Hoechst 33342 lacks bactericidal or fungicidal activity, highlighting how trihydrochloride functionalization can serve divergent purposes .
Antimicrobial Compounds with Overlapping Indications
Neohydroxyaspergillic Acid
- Source : Fungal metabolite from Aspergillus sclerotiorum .
- Activity : Broad-spectrum antibiotic and antifungal properties, but MIC data are unspecified .
- Comparison : While both compounds inhibit fungal growth, Voxvoganan’s synthetic origin and S. aureus-specific MIC data (2–4 μg/mL) contrast with Neohydroxyaspergillic Acid’s natural derivation and undefined potency .
YJ182
- Mechanism : Inhibits New Delhi metallo-β-lactamase (NDM-1), an enzyme conferring resistance to β-lactam antibiotics (IC50 = 0.23 μM) .
- Application : Targets antibiotic-resistant bacteria (e.g., carbapenem-resistant Enterobacteriaceae).
- Contrast : Voxvoganan directly kills bacteria via membrane disruption, whereas YJ182 combats resistance mechanisms without intrinsic bactericidal effects .
WAY-347243 and WAY-601258
- Target : Shikimate kinase inhibitors in Mycobacterium tuberculosis .
- Application : Anti-tuberculosis agents, distinct from Voxvoganan’s focus on Gram-positive skin pathogens .
Tabulated Comparison of Key Compounds
Critical Analysis of Research Findings
- Voxvoganan’s Narrow Spectrum : While effective against S. aureus, its activity against other pathogens (e.g., fungi) remains under-characterized in the provided evidence .
- Trihydrochloride Utility: The trihydrochloride moiety enhances solubility in both Voxvoganan and Hoechst 33342 but serves opposing roles—antimicrobial vs. diagnostic .
- Resistance Considerations : Compounds like YJ182 address antibiotic resistance mechanistically, whereas Voxvoganan’s membrane-targeting action may reduce resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
